molecular formula C9H9NO2 B1589976 6-Cyclopropylnicotinic acid CAS No. 75893-75-3

6-Cyclopropylnicotinic acid

Cat. No. B1589976
CAS RN: 75893-75-3
M. Wt: 163.17 g/mol
InChI Key: AZQLYGCISPLJER-UHFFFAOYSA-N
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Description

6-Cyclopropylnicotinic acid is a chemical compound with the CAS Number: 75893-75-3 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropylnicotinic acid .


Molecular Structure Analysis

The InChI code for 6-Cyclopropylnicotinic acid is 1S/C9H9NO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Cyclopropylnicotinic acid is a solid at room temperature .

Scientific Research Applications

Enzymatic Dechlorination and Metabolic Pathways

One of the key scientific research areas involving derivatives of nicotinic acid, closely related to 6-cyclopropylnicotinic acid, focuses on the enzymatic dechlorination processes and subsequent metabolic pathways. A study identified a bacterium from imidacloprid-contaminated soil capable of dechlorinating 6-chloronicotinic acid to 6-hydroxynicotinic acid, which then entered the nicotinic acid metabolic pathway. This process was facilitated by an enzyme encoded by a gene named cch2, indicating a potential for bioremediation strategies in contaminated environments (Shettigar et al., 2012).

Spectroscopy and Structural Analysis

In the realm of physical chemistry, research on 6-hydroxynicotinic acid, a structurally similar compound to 6-cyclopropylnicotinic acid, has shed light on the gas-phase structure and tautomerization of N-heterocyclic compounds. Through infrared multiple-photon dissociation (IRMPD) spectroscopy and theoretical calculations, the structure of deprotonated 6-hydroxynicotinic acid was elucidated, contributing to a deeper understanding of the electronic properties and reactivity of nicotinic acid derivatives (van Stipdonk et al., 2014).

Synthesis and Catalytic Applications

Another research avenue explores the synthesis of complex organic molecules using nicotinic acid derivatives as catalysts or intermediates. For instance, a method for preparing pyranopyrazoles utilized isonicotinic acid as a catalyst, demonstrating the utility of nicotinic acid derivatives in facilitating multicomponent condensation reactions under solvent-free conditions. This highlights their role in developing greener synthetic methodologies (Zolfigol et al., 2013).

Electrocatalytic Synthesis

Electrochemical approaches to synthesizing nicotinic acid derivatives have also been explored. A study on the electrocatalytic synthesis of 6-aminonicotinic acid from halogenated pyridines in the presence of CO2 underlines the potential for carbon dioxide utilization in organic synthesis. This research underscores the versatility of nicotinic acid derivatives in electrochemical reactions, offering a pathway to more sustainable chemical syntheses (Gennaro et al., 2004).

properties

IUPAC Name

6-cyclopropylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQLYGCISPLJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498335
Record name 6-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylnicotinic acid

CAS RN

75893-75-3
Record name 6-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyclopropylnicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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